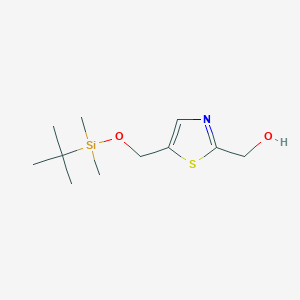
6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine
Descripción general
Descripción
“6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine” is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 g/mol. The compound is used for research purposes.
Molecular Structure Analysis
The InChI code for “6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine” is 1S/C10H14N2O/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine” is a liquid with a density of 0.977 g/cm3 at 25 °C . The compound has a refractive index (n20/D) of 1.463 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Pyrylium Compounds : The synthesis of pyrylium compounds involves the reaction of tetra- and pentasubstituted pyrylium salts with secondary alkyl amines, producing stable crystalline 2-dialkylamino-2h-pyrans. These reactions occur regioselectively and the structure of the reaction products is established through various spectroscopic methods. Electrophilic agents can regenerate the original pyrylium cations from these compounds (Fischer, Zimmermann, & Weissenfels, 1983).
Pyrrolo[3,4-b]pyridine Synthesis : A practical and convenient one-pot synthetic method for substituted pyrrolo[3,4-b]pyridin-5-ones has been developed. This method is based on the condensation of primary amines with specific acetamides, showcasing a previously unknown recyclization of the starting material (Melekhina et al., 2019).
Fluorinated Heterocyclic Scaffold Synthesis : The synthesis of fluorinated heterocyclic scaffolds, such as 5-Allyl-7,7-difluoro-2-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-amine, has been achieved through various chemical reactions. This efficient route allows access to novel functionalized carboxymides, showcasing the potential for parallel synthesis and compound library creation (Revanna et al., 2013).
Structural and Spectroscopic Analysis
Crystal Structures and Hydrogen Bonding : The crystal structures of certain pyridine derivatives have been analyzed, revealing different sites of protonation and distinct intermolecular hydrogen bonding patterns. These structural insights are crucial for understanding the molecular interactions and properties of these compounds (Böck et al., 2021).
Spectroscopic and Structural Investigations : Comparative experimental and theoretical studies on synthetic analogs of biologically relevant pyran motifs have been conducted. These studies include spectral and structural properties analysis using various computational methods, providing insights into the molecular characteristics of these compounds (Kumar et al., 2020).
Novel Synthesis Methods and Reactions
Domino Reactions for Pyrazolo[3,4-b]pyridines : Novel pyrazolo[3,4-b]pyridines have been synthesized through domino reactions. This method involves the formation of multiple bonds, showcasing an efficient route for creating complex molecular structures in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).
Synthesis of N-Substituted Pyridin-2(1H)-imines : A novel and efficient method for synthesizing a series of N-substituted pyridin-2(1H)-imines has been described, showcasing a simple approach for creating these compounds (Marangoni et al., 2017).
Ultrasound-Mediated Synthesis : An environment-friendly protocol has been developed for the synthesis of pyran-2-one derivatives using ultrasound-mediated condensation. This method offers several advantages, including shorter reaction times and higher yields (Wang et al., 2011).
Propiedades
IUPAC Name |
6-(oxan-4-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-2,7-8H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVILKEXHTHNAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine | |
CAS RN |
1373148-09-4 | |
| Record name | 6-(oxan-4-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide](/img/structure/B1407755.png)

![Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1407757.png)
![2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol](/img/structure/B1407758.png)

![L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1407761.png)



